Cas no 2229378-30-5 (4-(4-ethylcyclohexyl)-2-methylbutanoic acid)

4-(4-ethylcyclohexyl)-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4-ethylcyclohexyl)-2-methylbutanoic acid
- 2229378-30-5
- EN300-1808719
-
- インチ: 1S/C13H24O2/c1-3-11-6-8-12(9-7-11)5-4-10(2)13(14)15/h10-12H,3-9H2,1-2H3,(H,14,15)
- InChIKey: IORNRNYLDOGROW-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)CCC1CCC(CC)CC1)=O
計算された属性
- せいみつぶんしりょう: 212.177630004g/mol
- どういたいしつりょう: 212.177630004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
4-(4-ethylcyclohexyl)-2-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1808719-2.5g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1808719-5g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1808719-0.1g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1808719-10.0g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1808719-1.0g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1808719-0.05g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1808719-0.5g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1808719-10g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1808719-1g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1808719-0.25g |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid |
2229378-30-5 | 0.25g |
$840.0 | 2023-09-19 |
4-(4-ethylcyclohexyl)-2-methylbutanoic acid 関連文献
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
4-(4-ethylcyclohexyl)-2-methylbutanoic acidに関する追加情報
Introduction to 4-(4-ethylcyclohexyl)-2-methylbutanoic acid (CAS No. 2229378-30-5)
4-(4-ethylcyclohexyl)-2-methylbutanoic acid, with the CAS number 2229378-30-5, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a cyclohexyl ring and a branched carboxylic acid moiety. These structural elements contribute to its distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of 4-(4-ethylcyclohexyl)-2-methylbutanoic acid can be represented as follows: the cyclohexyl ring is substituted with an ethyl group at the 4-position, and the carboxylic acid group is attached to a butyl chain that is itself substituted with a methyl group at the 2-position. This arrangement of functional groups imparts specific physical and chemical properties to the molecule, such as solubility, melting point, and reactivity.
In terms of physical properties, 4-(4-ethylcyclohexyl)-2-methylbutanoic acid is typically a white crystalline solid at room temperature. It has a melting point of approximately 100°C and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. The compound's solubility in water is limited due to the presence of the hydrophobic cyclohexyl and ethyl groups.
The synthesis of 4-(4-ethylcyclohexyl)-2-methylbutanoic acid can be achieved through various routes, depending on the desired purity and scale of production. One common method involves the reaction of 4-ethylcyclohexanone with an appropriate Grignard reagent followed by oxidation to form the carboxylic acid. Another approach involves the alkylation of 4-ethylcyclohexanone with a suitable alkyl halide followed by carboxylation using carbon dioxide under high pressure. These synthetic methods have been optimized to achieve high yields and purity levels, making them suitable for both laboratory-scale synthesis and industrial production.
In the pharmaceutical industry, 4-(4-ethylcyclohexyl)-2-methylbutanoic acid has shown promise as an intermediate in the synthesis of drugs targeting various therapeutic areas. For instance, recent studies have explored its use in the development of anti-inflammatory agents and analgesics. The compound's ability to modulate specific biological pathways makes it a valuable starting material for drug discovery efforts. Additionally, its structural similarity to certain natural products has led researchers to investigate its potential as a scaffold for designing novel bioactive molecules.
Beyond pharmaceutical applications, 4-(4-ethylcyclohexyl)-2-methylbutanoic acid has found utility in materials science. Its unique combination of hydrophobic and hydrophilic moieties makes it suitable for use in surfactants and emulsifiers. These properties are particularly useful in formulating coatings, adhesives, and other functional materials where controlled surface interactions are critical. Recent research has also explored its potential as a building block for self-assembling systems, which can form nanostructures with tailored properties for applications in nanotechnology.
The environmental impact of 4-(4-ethylcyclohexyl)-2-methylbutanoic acid is an important consideration in its industrial use. Studies have shown that the compound is biodegradable under aerobic conditions and does not persist in the environment for extended periods. However, proper waste management practices are essential to minimize any potential ecological risks associated with its production and use.
In conclusion, 4-(4-ethylcyclohexyl)-2-methylbutanoic acid (CAS No. 2229378-30-5) is a versatile compound with a wide range of applications across multiple industries. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new synthetic methods continue to be developed and optimized, the potential uses of this compound are likely to expand even further, contributing to advancements in pharmaceuticals, materials science, and chemical synthesis.
2229378-30-5 (4-(4-ethylcyclohexyl)-2-methylbutanoic acid) 関連製品
- 2418716-45-5(2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid)
- 130464-06-1(methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate)
- 392296-80-9(N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}propanamide)
- 45654-48-6(4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid)
- 239463-74-2(Ethoxy Silodosin)
- 128540-52-3(2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene)
- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)
- 2171209-42-8(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid)
- 1513293-97-4(3-Hydroxy-2-nitrophenylhydrazine)
- 1189105-82-5(Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate)




